Structural Identity Verification: CP-85339 vs. Tetrapeptide Renin Inhibitor Analogs
CP-85339 is distinguished from other tetrapeptide renin inhibitors by its fully defined stereochemical configuration (5 defined atom stereocenters) and specific molecular fingerprint . While numerous tetrapeptide renin inhibitors exist (e.g., PD125754 with IC50 = 22 nM; Enalkiren with IC50 = 0.78 nM), CP-85339's lack of publicly reported potency data suggests its value proposition lies in proven co-crystallization compatibility rather than absolute inhibitory potency [1][2].
| Evidence Dimension | Structural definition and application domain |
|---|---|
| Target Compound Data | 5 defined stereocenters; validated for X-ray crystallography of renin complexes |
| Comparator Or Baseline | Enalkiren (IC50 = 0.78 nM) [1]; PD125754 (IC50 = 22 nM) [2] |
| Quantified Difference | No potency data available for CP-85339; functional differentiation based on demonstrated utility in structural biology rather than enzymatic potency |
| Conditions | X-ray crystallographic analysis of peptide-renin complexes |
Why This Matters
For researchers requiring a co-crystallizable renin inhibitor, CP-85339's documented use in X-ray analysis makes it a purpose-specific tool, whereas potent enzymatic inhibitors may fail to yield high-resolution co-crystal structures due to incompatible binding modes.
- [1] PeptideDB. Enalkiren (A-64662) Product Database Entry. Bioactivity: IC50 = 0.78 nM in purified renal renin-angiotensinogen system. View Source
- [2] PeptideDB. PD125754 Product Database Entry. Bioactivity: Oligopeptide renin inhibitor (IC50 = 22 nM). View Source
